molecular formula C22H44N2O B14511101 N,N-Dioctylpiperidine-1-carboxamide CAS No. 64420-69-5

N,N-Dioctylpiperidine-1-carboxamide

Cat. No.: B14511101
CAS No.: 64420-69-5
M. Wt: 352.6 g/mol
InChI Key: WOKMTDIUOGEJCQ-UHFFFAOYSA-N
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Description

N,N-Dioctylpiperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dioctylpiperidine-1-carboxamide typically involves the amidation of piperidine derivatives with octylamine. One common method is the catalytic amidation of carboxylic acid substrates. The reaction can be catalyzed by various agents, such as carbodiimides, which facilitate the formation of the amide bond between the carboxylic acid and the amine .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,N-Dioctylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N,N-Dioctylpiperidine-1-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological processes and as a potential lead compound for drug discovery.

    Medicine: this compound derivatives may exhibit pharmacological activities, making them candidates for therapeutic development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dioctylpiperidine-1-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N,N-Dioctylpiperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

    N,N-Dimethylpiperidine-1-carboxamide: A similar compound with different alkyl groups, which may exhibit distinct chemical and biological properties.

    N,N-Diethylpiperidine-1-carboxamide: Another derivative with ethyl groups, used in various chemical and pharmacological studies.

Properties

CAS No.

64420-69-5

Molecular Formula

C22H44N2O

Molecular Weight

352.6 g/mol

IUPAC Name

N,N-dioctylpiperidine-1-carboxamide

InChI

InChI=1S/C22H44N2O/c1-3-5-7-9-11-14-18-23(19-15-12-10-8-6-4-2)22(25)24-20-16-13-17-21-24/h3-21H2,1-2H3

InChI Key

WOKMTDIUOGEJCQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C(=O)N1CCCCC1

Origin of Product

United States

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